molecular formula C24H32O4 B130016 6-Methylenehydroxyprogesterone Acetate CAS No. 32634-95-0

6-Methylenehydroxyprogesterone Acetate

Cat. No. B130016
CAS RN: 32634-95-0
M. Wt: 384.5 g/mol
InChI Key: YCDZXIYKJHQMIG-GQFGMJRRSA-N
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Description

6-Methylenehydroxyprogesterone acetate is a synthetic progestin, a class of steroid hormones related to progesterone. It is characterized by various structural modifications that enhance its progestational activity and oral bioavailability compared to natural progesterone. The compound has been studied for its potential use in contraception and other therapeutic applications due to its potent progestational properties .

Synthesis Analysis

The synthesis of 6-Methylenehydroxyprogesterone acetate and its derivatives involves several steps, including the alteration of halogen at the 6-position and the acyl group at the 17-position. A general method for the synthesis of these compounds from common precursors has been described, which allows for the systematic study of their biological activities . The Vilsmeier reaction has been used to introduce formyl and cyano groups at the 6-position, followed by further reactions to yield the desired compounds with high potency .

Molecular Structure Analysis

The molecular structure of 6-Methylenehydroxyprogesterone acetate has been elucidated using various spectroscopic techniques such as NMR, IR, UV, MS, and TLC. X-ray structure analysis has further confirmed its molecular configuration and conformation, revealing that it belongs to the monoclinic crystallographic system with specific unit cell parameters .

Chemical Reactions Analysis

Chemical reactions involved in the synthesis of 6-Methylenehydroxyprogesterone acetate derivatives include the Vilsmeier reaction, treatment with dichlorodicyanobenzoquinone (DDQ), and reaction with phosphorus oxychloride in pyridine. These reactions are crucial for introducing functional groups that significantly affect the compound's progestational activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-Methylenehydroxyprogesterone acetate are influenced by its molecular structure. The compound's crystallographic data indicate a monoclinic system with precise measurements for the unit cell parameters. The density and other crystallographic properties have been determined, which are essential for understanding the compound's stability and reactivity .

Relevant Case Studies

Several studies have evaluated the progestational activity of 6-Methylenehydroxyprogesterone acetate and its derivatives. These compounds have been found to possess higher progestational potency compared to progesterone and other related compounds. For instance, 6-alpha-methyl-17alpha-hydroxyprogesterone acetate has shown significant progestational activity, being more potent than progesterone in various assays . The biological activities of these compounds, including their antiandrogenic, antiestrogenic, and pituitary-inhibiting effects, have been investigated in animal models, providing insights into their potential therapeutic applications .

Scientific Research Applications

1. Crystal Structure and Molecular Analysis

6-Methylenehydroxyprogesterone Acetate's molecular configuration, conformation, and crystal structure have been extensively studied. It belongs to the monoclinic crystallographic system and has been characterized through various spectroscopic analyses, including NMR, IR, UV, MS, and TLC. The detailed molecular and structural understanding provides a foundation for further research and potential applications in various scientific fields (Liu Cun-fan, 2015).

2. Pharmacokinetics and Metabolic Profiling

The pharmacokinetics and metabolic profiling of related compounds, like Medroxyprogesterone Acetate (MPA), have been studied in depth. These studies provide insight into the metabolic pathways, identifying the cytochrome P450 isoforms involved in the hydroxylation processes. Such studies are crucial for understanding the metabolism and potential interactions of 6-Methylenehydroxyprogesterone Acetate in biological systems (Jiang-wei Zhang et al., 2008).

3. Progestin Properties and Therapeutic Applications

6-Methylenehydroxyprogesterone Acetate, as a progestin derivative, shares properties with other progestins like Medroxyprogesterone Acetate and Chlormadinone Acetate. These compounds are widely used in hormone replacement therapy and contraceptive applications. Understanding the progestogenic, anti-androgenic, and other pharmacodynamic properties of these compounds provides valuable insights into the potential therapeutic applications of 6-Methylenehydroxyprogesterone Acetate (R. Druckmann, 2009).

4. Structural Analysis and Drug Design

The crystal structure of 6-Methylenehydroxyprogesterone Acetate and its interaction with biological receptors, like the androgen receptor, have been studied to provide insights for ligand-induced conformational changes and structure-based drug design. These findings are instrumental in understanding the compound's mode of action and for designing drugs with improved efficacy and safety profiles (Casey E. Bohl et al., 2007).

properties

IUPAC Name

[(8R,9S,10R,13S,14S,17R)-17-acetyl-10,13-dimethyl-6-methylidene-3-oxo-1,2,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32O4/c1-14-12-18-19(22(4)9-6-17(27)13-21(14)22)7-10-23(5)20(18)8-11-24(23,15(2)25)28-16(3)26/h13,18-20H,1,6-12H2,2-5H3/t18-,19+,20+,22-,23+,24+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCDZXIYKJHQMIG-GQFGMJRRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1(CCC2C1(CCC3C2CC(=C)C4=CC(=O)CCC34C)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC(=C)C4=CC(=O)CC[C@]34C)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methylenehydroxyprogesterone Acetate

CAS RN

32634-95-0
Record name 17-(Acetyloxy)-6-methylenepregn-4-ene-3,20-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32634-95-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 17-Acetoxy-6-methylene-4-pregnene-3,20-dione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032634950
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 17-hydroxy-6-methylenepregn-4-ene-3,20-dione 17-acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.046.470
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 6-METHYLENEHYDROXYPROGESTERONE ACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/37420PJU4M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
D Jenkins, CL Harmon, X Jia, A Kesselring… - … of Pharmaceutical and …, 2020 - Elsevier
Medroxyprogesterone acetate (MPA) injectable products are a key commodity for reproductive health and are available in the global market from a variety of manufacturing sources. …
Number of citations: 6 www.sciencedirect.com
P Dissolve - WHO Drug Information, 2013 - search.proquest.com
B. 1 Carry out the test as described under 1.14. 1 Thin-layer chromatography, using silica R5 as the coating substance and a mixture of 10 volumes of dichloromethane R and 1 volume …
Number of citations: 0 search.proquest.com
SE Asia, W Pacific - publications.iarc.fr
The term ‘conjugated estrogens’ refers to mixtures of at least eight compounds, including sodium estrone sulfate and sodium equilin sulfate, that are derived wholly or in part from …
Number of citations: 5 publications.iarc.fr

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